molecular formula C19H19N3O2S2 B11036827 8-ethyl-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-ethyl-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11036827
M. Wt: 385.5 g/mol
InChI Key: XBFXXRUHMPJWBW-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of pyrroloquinoline derivatives, which exhibit diverse biological activities.
  • Its complex structure combines a quinoline ring system with a fused pyrrolo ring and a thiadiazole moiety.
  • The presence of the ethyl group at position 8 and the dimethyl substitution at position 4 confers unique properties.
  • Preparation Methods

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  • Comparison with Similar Compounds

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    Remember that this compound’s multifaceted nature offers exciting avenues for scientific exploration

    Properties

    Molecular Formula

    C19H19N3O2S2

    Molecular Weight

    385.5 g/mol

    IUPAC Name

    6-ethyl-11,11-dimethyl-9-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

    InChI

    InChI=1S/C19H19N3O2S2/c1-5-11-6-13-12(9-25-18-21-20-10(2)26-18)8-19(3,4)22-15(13)14(7-11)16(23)17(22)24/h6-8H,5,9H2,1-4H3

    InChI Key

    XBFXXRUHMPJWBW-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CSC4=NN=C(S4)C)(C)C

    Origin of Product

    United States

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